N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine
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Overview
Description
N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine is a compound that belongs to the class of aromatic amines It features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine can be achieved through several methods. One common approach involves the reaction of N-methyl-N-phenylamine with pyrrole under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1H-pyrrol-2-yl)methanamine
- N-Phenyl-1-(1H-pyrrol-2-yl)methanamine
- N-Methyl-N-phenyl-1H-pyrrol-2-amine
Uniqueness
N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
681460-08-2 |
---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-pyrrol-1-ylaniline |
InChI |
InChI=1S/C17H16N2/c1-18(15-9-3-2-4-10-15)16-11-5-6-12-17(16)19-13-7-8-14-19/h2-14H,1H3 |
InChI Key |
RJZMQWCDEYYNFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
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